molecular formula C8H4BrF5O B2646354 2,3-Difluoro-4-(trifluoromethoxy)benzyl bromide CAS No. 2244078-00-8

2,3-Difluoro-4-(trifluoromethoxy)benzyl bromide

Cat. No. B2646354
CAS RN: 2244078-00-8
M. Wt: 291.015
InChI Key: LPSOPSVZWQORKE-UHFFFAOYSA-N
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Description

“2,3-Difluoro-4-(trifluoromethoxy)benzyl bromide” is a chemical compound with the molecular formula C8H4BrF5O . It has a molecular weight of 291.01 . This compound is a clear liquid at ambient temperature .


Molecular Structure Analysis

The InChI code for “2,3-Difluoro-4-(trifluoromethoxy)benzyl bromide” is 1S/C8H4BrF5O/c9-3-4-1-2-5(7(11)6(4)10)15-8(12,13)14/h1-2H,3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“2,3-Difluoro-4-(trifluoromethoxy)benzyl bromide” is a clear liquid at ambient temperature . It has a molecular weight of 291.02 .

Scientific Research Applications

Aryne Route Synthesis

The compound is used in the synthesis of arynes, which are intermediates for various organic compounds. Schlosser and Castagnetti (2001) demonstrated that upon treatment with specific reagents, derivatives of 2,3-difluoro-4-(trifluoromethoxy)benzyl bromide can generate arynes. These arynes can be further used to synthesize naphthalenes and naphthols, showcasing the compound's role in complex organic synthesis (Schlosser & Castagnetti, 2001).

Synthesis of Organic Photonic Materials

The compound is instrumental in the synthesis of organic photonic and electronic materials. Zhang et al. (2013) researched arylation processes using 2,3-difluoro-4-(trifluoromethoxy)benzyl bromide derivatives, creating materials for optoelectronic applications. This highlights the compound's importance in developing advanced materials for technology (Zhang et al., 2013).

Organic Synthesis and Catalysis

Ito et al. (2002) utilized derivatives of the compound in the synthesis of complex organic structures. They achieved the synthesis of oligo(N-phenyl-m-aniline)s, demonstrating the compound's versatility in organic synthesis and its potential applications in catalysis and material science (Ito et al., 2002).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It also poses specific target organ toxicity (single exposure), with the respiratory system being a target organ . The compound is also dangerous when exposed to heat, flames, and sparks, and it can react with strong oxidizing agents, strong acids, strong bases, and strong reducing agents .

properties

IUPAC Name

1-(bromomethyl)-2,3-difluoro-4-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF5O/c9-3-4-1-2-5(7(11)6(4)10)15-8(12,13)14/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSOPSVZWQORKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CBr)F)F)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-4-(trifluoromethoxy)benzyl bromide

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